Isocitric acid lactone

Description

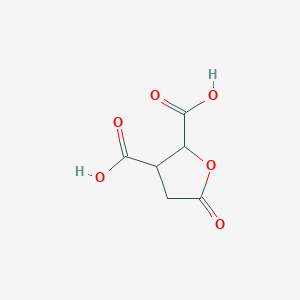

Structure

3D Structure

Properties

IUPAC Name |

5-oxooxolane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-3-1-2(5(8)9)4(12-3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZDIMBDWHZXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901062 | |

| Record name | Isocitric acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-32-3, 91284-03-6, 27584-86-7 | |

| Record name | Isocitric acid lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocitric lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC203796 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4702-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocitric acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-5-oxofuran-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Historical Perspective on the Discovery of Isocitric Acid Lactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule at the Crossroads of Metabolism

Isocitric acid, a key intermediate in the citric acid cycle, exists in a delicate equilibrium with its γ-lactone form. This intramolecular ester, isocitric acid lactone, represents a fascinating chapter in the history of organic chemistry and biochemistry. Its discovery and characterization were not single events but rather a culmination of efforts spanning decades, reflecting the evolution of synthetic techniques and analytical methods. This guide provides a deep dive into the historical context of the discovery of this compound, offering a technical exploration of the early synthetic methodologies and the scientific reasoning that guided the pioneers in this field. Understanding the historical pathway to its identification provides valuable insights into the foundations of metabolic chemistry and the ingenuity of early organic chemists.

The Dawn of Discovery: Wilhelm Rudolph Fittig and the First Synthesis

The story of this compound begins in the late 19th century, a period of fervent activity in the nascent field of organic synthesis. The German chemist Wilhelm Rudolph Fittig, renowned for his work on unsaturated acids and the Wurtz-Fittig reaction, was a central figure in the initial synthesis and characterization of lactones, a class of compounds he named. In 1891, Fittig, along with his collaborator H. Daimler, published a seminal paper in Justus Liebigs Annalen der Chemie detailing the synthesis of what they termed "isocitronensäure" (isocitric acid) and its corresponding lactone.

Their approach, while rudimentary by modern standards, was a testament to the experimental prowess of the time. The synthesis of the racemic mixture of this compound was a multi-step process that showcased the logical application of the chemical knowledge available.

Fittig's Synthetic Strategy: A Step-by-Step Analysis

The synthesis of this compound by Fittig and Daimler was a landmark achievement. Below is a detailed breakdown of their likely experimental protocol, reconstructed from historical accounts and an understanding of 19th-century chemical practices.

Experimental Protocol: Synthesis of Racemic this compound (Fittig and Daimler, 1891)

-

Step 1: Condensation of Glyoxylic Acid and Succinic Acid. The synthesis commenced with the condensation of glyoxylic acid and succinic acid in the presence of a dehydrating agent, likely a strong acid such as sulfuric acid. The rationale behind this step was to form a carbon-carbon bond between the two starting materials, laying the foundation for the isocitric acid backbone.

-

Causality: The acidic conditions would have protonated the carbonyl oxygen of glyoxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enol form of succinic acid.

-

-

Step 2: Formation of the Lactone Ring. The reaction conditions, particularly the presence of a strong acid and likely elevated temperatures, would have promoted the intramolecular esterification of the newly formed hydroxy tricarboxylic acid. This cyclization resulted in the formation of the five-membered γ-lactone ring.

-

Causality: The hydroxyl group on the α-carbon of the modified succinic acid moiety would have attacked the carboxylic acid group derived from the glyoxylic acid, eliminating a molecule of water and forming the stable lactone ring.

-

-

Step 3: Isolation and Purification. The resulting crude product would have been a mixture of this compound, unreacted starting materials, and side products. Purification techniques of the era were limited but would have likely involved a combination of extraction, crystallization, and recrystallization to isolate the lactone. The difference in solubility between the lactone and the more polar starting acids would have been a key factor in its separation.

-

Causality: The lactone, being an internal ester, is less polar than the corresponding open-chain hydroxy acid. This difference in polarity would have been exploited during the purification process.

-

-

Step 4: Characterization. In the absence of modern spectroscopic techniques, Fittig and his contemporaries relied on a combination of physical and chemical methods to characterize their newly synthesized compound.

-

Melting Point Determination: A sharp and consistent melting point would have been a primary indicator of purity.

-

Elemental Analysis: Combustion analysis would have been performed to determine the empirical formula of the compound, confirming the ratio of carbon, hydrogen, and oxygen.

-

Chemical Tests: The lactone would have been subjected to hydrolysis with a base to open the ring and form the corresponding isocitrate salt. This reaction would confirm the presence of the ester linkage. Titration of the resulting acid would provide information about the number of carboxylic acid groups.

-

Diagram of Fittig's Synthetic Workflow

Caption: Fittig's pioneering synthesis of racemic this compound.

The Challenge of Stereochemistry: Early Insights and Later Refinements

Fittig's synthesis produced a racemic mixture of this compound, meaning it contained equal amounts of the two enantiomers. The concept of stereochemistry was still in its relative infancy in the late 19th century, following the groundbreaking work of Louis Pasteur on the resolution of tartaric acid.[1][2] While Fittig's work did not resolve the enantiomers, it laid the groundwork for future investigations into the stereoisomers of isocitric acid and its lactone.

The analytical tools of the time, such as polarimetry, would have been capable of detecting optical activity if a pure enantiomer could be isolated.[3] The resolution of racemic acids was typically achieved by forming diastereomeric salts with a chiral base, such as an alkaloid.[4][5] These diastereomers, having different physical properties, could then be separated by fractional crystallization. While there is no direct record of Fittig resolving this compound, this would have been the established method of the era.

A New Era of Synthesis: The Work of Pucher and Vickery

Over half a century after Fittig's initial synthesis, the landscape of organic chemistry had been transformed by new reagents, techniques, and a deeper understanding of reaction mechanisms. In 1946, G. W. Pucher and H. B. Vickery of the Connecticut Agricultural Experiment Station published a new and improved synthesis of isocitric acid in the Journal of Biological Chemistry.[1] Their work was driven by the growing importance of isocitric acid in the emerging field of metabolic research, particularly its role in the recently elucidated citric acid cycle.

Pucher and Vickery's synthesis, while also producing a racemic mixture, was more efficient and higher-yielding than Fittig's method. Their approach involved the condensation of the ethyl ester of glyoxylic acid with ethyl succinate, followed by hydrolysis. This method provided a more reliable source of isocitric acid and its lactone for biological studies.

Table 1: Comparison of Historical Synthetic Approaches

| Feature | Fittig and Daimler (1891) | Pucher and Vickery (1946) |

| Starting Materials | Glyoxylic acid, Succinic acid | Ethyl glyoxylate, Ethyl succinate |

| Key Reaction | Acid-catalyzed condensation | Base-catalyzed condensation |

| Product | Racemic this compound | Racemic isocitric acid (in equilibrium with lactone) |

| Context | Foundational organic synthesis | Biochemical research, metabolic studies |

| Yield & Efficiency | Lower (qualitative description) | Higher and more reproducible |

Conclusion: From Benchtop Synthesis to a Central Role in Metabolism

The journey of this compound from its initial synthesis in the 19th century to its recognition as a key player in cellular metabolism is a compelling narrative of scientific progress. The pioneering work of Wilhelm Rudolph Fittig and his contemporaries laid the chemical foundation, demonstrating the existence and synthesis of this intriguing molecule. Decades later, the refined synthetic methods of Pucher and Vickery provided the necessary tools for biochemists to unravel its central role in the citric acid cycle. This historical perspective not only illuminates the discovery of a single molecule but also highlights the profound evolution of organic chemistry and its indispensable contribution to our understanding of the intricate machinery of life.

References

- Fittig, R., & Daimler, H. (1891). Ueber die Isocitronensäure und die Cinchomeronsäure. Justus Liebigs Annalen der Chemie, 266(2-3), 269-303.

- Pucher, G. W., & Vickery, H. B. (1946). The synthesis of isocitric acid. Journal of Biological Chemistry, 163, 169-184.

- Krebs, H. A. (1970). The history of the tricarboxylic acid cycle. Perspectives in biology and medicine, 14(1), 154-170.

- Kauffman, G. B., & Myers, R. D. (1975). The resolution of racemic acid: A classic stereochemical experiment for the undergraduate laboratory.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons.

- Lyle, R. E., & Lyle, G. G. (1964). A brief history of polarimetry.

Sources

- 1. The synthesis of isocitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Justus Liebig's Annalen der Chemie - Google Books [books.google.lu]

- 3. Lactone - Wikipedia [en.wikipedia.org]

- 4. Justus Liebig's Annalen der Chemie 1891. Band 265 -266. Zwei Teile mit jeweils 3 Heften in einem Band. von Annalen der Chemie - Hermann Kopp, A.W. Hofmann, A. Kekule, E. Erlenmeyer, Jacob Volhard (Hrsg.):: Hardcover | Antiquariat Carl Wegner [abebooks.de]

- 5. Enantioselective synthesis of isotopically labeled homocitric acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of Isocitric Acid Lactone

Abstract: Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a chiral molecule that readily forms a cyclic ester, known as isocitric acid lactone. The presence of multiple stereocenters gives rise to a set of distinct stereoisomers for this lactone, each with unique three-dimensional arrangements and potentially different biological activities. This technical guide provides a comprehensive exploration of the known stereoisomers of this compound. We will delve into their structural and stereochemical nuances, detail methodologies for their chemical synthesis and separation, present a workflow for their structural elucidation using modern analytical techniques, and discuss their biological context, particularly in relation to the stereospecificity of enzymes like aconitase. This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of these important chiral molecules.

Part 1: Foundational Stereochemistry of this compound

Isocitric Acid: The Precursor Molecule

Isocitric acid is a structural isomer of citric acid and a fundamental metabolite in cellular respiration.[1] Its structure contains two asymmetric carbon atoms (chiral centers), which means it can exist as four distinct stereoisomers: threo-Dₛ-isocitric acid, threo-Lₛ-isocitric acid, erythro-Dₛ-isocitric acid, and erythro-Lₛ-isocitric acid.[2] Of these, only the threo-Dₛ-isocitrate (specifically, (1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate) is the biologically active form that serves as a substrate in the TCA cycle.[2][3]

The Lactonization Reaction and Resulting Stereoisomers

Isocitric acid is a γ-hydroxy acid, a structural motif that allows it to undergo a reversible intramolecular esterification to form a stable five-membered ring, a γ-lactone.[4] This reaction occurs between the γ-hydroxyl group and the γ-carboxyl group. When this cyclization happens, the stereochemical integrity of the two original chiral centers is maintained, resulting in four possible stereoisomers of the lactone.

These isomers are best described as two pairs of diastereomers. Within the chemical literature, particularly in synthetic contexts, the isomers are often referred to as this compound and allothis compound, which correspond to the threo and erythro configurations of the parent acid, respectively.[5][6] The relationship between the two carboxyl groups on the lactone ring can be described using cis/trans nomenclature.

The four stereoisomers are:

-

(+)-Isocitric acid lactone (cis): Derived from D-isocitric acid (threo configuration).

-

(-)-Isocitric acid lactone (cis): Derived from L-isocitric acid (threo configuration). These are enantiomers.

-

(+)-Allothis compound (trans): Derived from D-alloisocitric acid (erythro configuration).

-

(-)-Allothis compound (trans): Derived from L-alloisocitric acid (erythro configuration). These are also enantiomers.

The cis and trans descriptors refer to the relative orientation of the two carboxyl groups attached to the tetrahydrofuran ring.

Caption: Stereochemical relationships between the four isomers of this compound.

Part 2: Synthesis and Isolation of Stereoisomers

The generation and subsequent isolation of specific stereoisomers are critical for studying their individual properties. Methodologies range from non-selective preparations that yield mixtures to highly stereoselective routes that target a single isomer.

Chemical Synthesis Approaches

A robust method for producing a mixture of isocitric and alloisocitric acid lactones involves the halogenation and subsequent hydrolysis of propane-1,1,2,3-tetracarboxylic acid or its esters.[5][6] This pathway is advantageous for its use of readily available starting materials and good yields, though it necessitates a subsequent separation step to isolate the diastereomers.

Experimental Protocol: Synthesis from Propane-1,1,2,3-tetracarboxylic acid [5]

-

Dissolution: Dissolve propane-1,1,2,3-tetracarboxylic acid (0.05 mole) in 200 mL of water.

-

Neutralization: Adjust the solution pH to approximately 6.0 using sodium carbonate. Causality: This step forms the carboxylate salt, which is reactive towards the subsequent halogenation.

-

Halogenation: Cool the solution and slowly add bromine (0.05 mole) while maintaining the pH between 5.0 and 7.0 with sodium carbonate. Causality: This is an oxidative decarboxylation step that introduces a hydroxyl group and facilitates the eventual lactonization.

-

Acidification & Lactonization: Acidify the reaction mixture to a pH of approximately 1.3 with dilute hydrochloric acid. Causality: The acidic environment catalyzes the intramolecular esterification (lactonization) of the hydroxy-tetracarboxylic acid intermediate.

-

Isolation: Evaporate the acidified mixture in vacuo to obtain a solid residue.

-

Purification: Extract the residue with acetone and filter to remove inorganic salts. Evaporate the acetone filtrate in vacuo to yield a mixture of the lactones of isocitric acid and alloisocitric acid.

Targeting a single enantiomer requires a chiral starting material or an asymmetric catalyst. A known stereoselective synthesis of (-)-isocitric acid lactone begins with the chiral pool starting material, dimethyl D-malate.[7]

Experimental Protocol: Stereoselective Synthesis from D-Malic Acid [7]

-

Dianion Formation: Prepare the dianion of dimethyl D-malate at low temperature.

-

Alkynylation: React the dianion with a suitable electrophile, such as methyl 2-hydroxy-3-carbomethoxy-6-(trimethylsilyl)-5-hexynoate, to produce an alkynylsilane intermediate with high diastereoselectivity (threo/erythro 90/10). Causality: The existing stereocenter in D-malic acid directs the stereochemical outcome of the addition reaction.

-

Oxidative Cleavage: Perform an oxidative cleavage of the carbon-carbon triple bond in the intermediate. Causality: This step shortens the carbon chain and generates the necessary carboxylic acid functionality.

-

Lactonization and Isolation: The resulting product spontaneously lactonizes under the workup conditions to yield (-)-isocitric acid lactone.

Isolation and Separation of Diastereomers

When a synthesis yields a mixture of diastereomers (e.g., cis and trans lactones), they can be separated using standard chromatographic techniques, as their different physical properties cause them to interact differently with the stationary phase.[8][9]

Experimental Protocol: Column Chromatography Separation

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column. Equilibrate the column with the starting mobile phase (e.g., a mixture of hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude mixture of lactones in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). Causality: The more polar isomer will have a stronger interaction with the polar silica gel and will thus elute more slowly than the less polar isomer, allowing for separation.

-

Fraction Collection: Collect the eluent in sequential fractions.

-

Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or NMR to identify which fractions contain the pure, separated diastereomers.

-

Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the isolated products.

Caption: General workflow for the synthesis and separation of lactone diastereomers.

Part 3: Structural Elucidation and Characterization

Confirming the identity and stereochemistry of the isolated lactones requires a combination of analytical techniques. Each method provides complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing between cis and trans diastereomers in a solution state.[10] The key lies in the analysis of proton-proton (¹H-¹H) coupling constants (J-values), which are highly sensitive to the dihedral angle between the protons, as described by the Karplus equation.[11]

-

cis-Isomers: In the cis configuration, the protons on the adjacent chiral carbons typically exhibit a smaller coupling constant (J ≈ 2-5 Hz) due to a gauche relationship.[11]

-

trans-Isomers: In the trans configuration, these protons are often in an anti-periplanar arrangement, leading to a significantly larger coupling constant (J ≈ 8-10 Hz).[11]

Table 1: Representative Spectroscopic Data for this compound Isomers

| Technique | Parameter | Expected Observation for cis-Isomer | Expected Observation for trans-Isomer | Reference |

| ¹H NMR | Coupling Constant (JHα-Hβ) | Small (2-5 Hz) | Large (8-10 Hz) | [11] |

| ¹³C NMR | Chemical Shifts | Distinct shifts for each carbon environment | Different chemical shifts compared to the cis isomer due to stereochemical changes | [12] |

| IR Spec. | Carbonyl Stretch (C=O) | ~1770-1790 cm⁻¹ (typical for γ-lactones) | ~1770-1790 cm⁻¹ (subtle shifts may occur) | [13] |

| MS (EI) | Molecular Ion (M⁺) | m/z = 174.02 | m/z = 174.02 (indistinguishable) |

X-Ray Crystallography

For definitive, unambiguous determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[14] This technique maps the electron density of a molecule within a crystal lattice, providing a precise three-dimensional structure.[15] To perform this analysis, a high-purity sample of a single stereoisomer must be grown into a diffraction-quality crystal. The resulting structure confirms bond lengths, bond angles, and the exact spatial arrangement of all atoms, thereby validating the cis or trans assignment and, if a chiral reference is present, the absolute configuration (R/S).

Ancillary Techniques

-

Mass Spectrometry (MS): While not capable of distinguishing stereoisomers, MS is essential for confirming the molecular weight (MW = 174.11 g/mol ) and elemental formula (C₆H₆O₆) of the isolated compounds.[16]

-

Infrared (IR) Spectroscopy: IR is used to verify the presence of key functional groups. For this compound, characteristic absorption bands would include a strong C=O stretch for the lactone carbonyl group (around 1770-1790 cm⁻¹) and broad O-H stretches for the carboxylic acid groups.

Caption: The aconitase reaction in the TCA cycle and the potential point of interaction for lactone isomers.

Conclusion

The isocitric acid lactones comprise a fascinating set of four stereoisomers whose properties are dictated by the fixed spatial relationships of their constituent chiral centers. Understanding the distinction between the cis (threo) and trans (erythro) diastereomers is paramount. Through a combination of targeted synthesis, chromatographic separation, and rigorous spectroscopic analysis—particularly NMR—each unique isomer can be isolated and unambiguously identified. This detailed characterization is the necessary foundation for exploring their differential biological activities, especially as potential modulators of the stereospecific enzymes of central metabolism.

References

-

Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

-

Human Metabolome Database. (2022). Showing metabocard for DL-Isocitric acid lactone (HMDB0341313). Retrieved from [Link]

-

Boykin, D. W., Sullins, D. W., & Eisenbraun, E. J. (n.d.). 17O NMR SPECTROSCOPY OF LACTONES. Georgia State University. Retrieved from [Link]

-

NIST. (n.d.). This compound, 2TMS derivative. NIST WebBook. Retrieved from [Link]

- Gutierrez, E., & Lamberti, V. (1977). U.S. Patent No. 4,022,803. Washington, DC: U.S. Patent and Trademark Office.

-

Hernik, A., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Hernik, A., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 10, 1084281. Retrieved from [Link]

-

Kamzolova, S. V., et al. (2023). Large-Scale Production of Isocitric Acid Using Yarrowia lipolytica Yeast with Further Down-Stream Purification. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isocitric Acid (CID 1198). PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocitric acid. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Isocitric acid (YMDB00026). Retrieved from [Link]

-

Brand, S., et al. (1987). Syntheses of (−)-Isocitric Acid Lactone and (−)-Homoisocitric Acid. A New Method of Conversion of Alkynylsilanes into the Alkynyl Thioether and Corresponding Carboxylic Acids. The Journal of Organic Chemistry, 52(20), 4593–4598. Retrieved from [Link]

-

Wikipedia. (n.d.). Aconitase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aconitate Hydratase. MeSH. Retrieved from [Link]

-

M-CSA. (n.d.). Aconitate hydratase. Retrieved from [Link]

-

Oddwheel. (n.d.). Non-Enzymatic Chemical Synthesis of erythro and threo IsoCitrates(Part II). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000193). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. Conformational analysis of lactone 2: a) cis,cis and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. PMC. Retrieved from [Link]

-

MDPI. (2022). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 27(23), 8343. Retrieved from [Link]

-

IUBMB. (n.d.). EC 4.2.1.3 - Aconitate hydratase. Retrieved from [Link]

-

Lauble, H., et al. (1992). Crystal structures of aconitase with isocitrate and nitroisocitrate bound. Biochemistry, 31(10), 2735-48. Retrieved from [Link]

-

BYJU'S. (n.d.). Cis-Trans Isomerism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Enantioselective Synthesis of Isotopically Labeled Homocitric Acid Lactone. PMC. Retrieved from [Link]

-

YouTube. (2022). Cis-trans isomerism. Retrieved from [Link]

-

Wikipedia. (n.d.). Lactone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X Ray Crystallography. PMC. Retrieved from [Link]

-

YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]

-

Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]

-

ResearchGate. (n.d.). X-Ray Crystallography and Its Applications in Dairy Science: A Review. Retrieved from [Link]

Sources

- 1. Isocitric acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. EC 4.2.1.3 [iubmb.qmul.ac.uk]

- 4. Lactone - Wikipedia [en.wikipedia.org]

- 5. US4022803A - Process for preparing isocitric acid, alloisocitric acid and lactones thereof - Google Patents [patents.google.com]

- 6. Non-Enzymatic Chemical Method for Conversion of cis Aconitic acid into Citric acid and Reaction Mechanisms [oddwheel.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]

- 9. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. mdpi.com [mdpi.com]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound, 2TMS derivative [webbook.nist.gov]

An In-Depth Technical Guide to the Role of Isocitric Acid Lactone in the Krebs Cycle

Executive Summary

The conversion of isocitrate to α-ketoglutarate, catalyzed by isocitrate dehydrogenase (IDH), is a critical regulatory checkpoint in the Krebs cycle. While textbooks classically depict this oxidative decarboxylation proceeding through a transient oxalosuccinate intermediate, this guide delves into the nuanced, yet significant, role of isocitric acid lactone. We will explore the chemical nature of this cyclic ester, the mechanistic evidence supporting its formation, and its implications for understanding the catalytic strategy of IDH. This document provides a comprehensive overview of the methodologies used to investigate such transient species and discusses the broader relevance of this intermediate in the context of metabolic regulation and therapeutic development.

The Isocitrate Dehydrogenase Crossroads: A Nexus of Metabolic Control

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is the central hub of cellular metabolism, responsible for the final oxidation of carbohydrates, fats, and proteins.[1] Within this intricate series of reactions, the step catalyzed by isocitrate dehydrogenase (IDH) is of paramount importance, serving as a key rate-limiting and irreversible reaction under most physiological conditions.[2]

The Isocitrate Dehydrogenase (IDH) Family

In mammals, three distinct IDH isoforms catalyze this reaction. Their distinct localizations and cofactor preferences underscore their specialized metabolic roles:

-

IDH3: A heterooctameric enzyme located exclusively in the mitochondrial matrix. It is NAD⁺-dependent and is the primary isoform functioning within the canonical Krebs cycle to produce NADH for ATP synthesis.[2]

-

IDH1 and IDH2: These NADP⁺-dependent homodimers are found in the cytosol/peroxisomes (IDH1) and mitochondria (IDH2). They are crucial for generating NADPH, a key reductant for antioxidant defense and anabolic processes like lipid synthesis.[3]

The regulation of these enzymes is complex, involving allosteric modulation by substrates (isocitrate, NAD⁺/NADP⁺), products (NADH/NADPH, α-ketoglutarate), and key cellular energy indicators like ATP and ADP.[2][4]

The Canonical Reaction Mechanism: The Oxalosuccinate Hypothesis

The conversion of isocitrate to α-ketoglutarate is a two-part process: an oxidation followed by a decarboxylation.[5] The widely accepted mechanism proceeds as follows:

-

Oxidation: The secondary alcohol group of isocitrate is oxidized to a ketone, forming the intermediate oxalosuccinate. This step is coupled to the reduction of NAD⁺ to NADH (for IDH3) or NADP⁺ to NADPH (for IDH1/2).[6]

-

Decarboxylation: Oxalosuccinate, being an unstable β-keto acid, readily loses a carboxyl group as CO₂ to yield the final product, α-ketoglutarate.[7]

While this model is mechanistically sound, the extreme instability of oxalosuccinate has made its direct detection challenging, leading to further investigation into the true nature of the enzyme-bound intermediate.[7]

Unveiling the Intermediate: The Role of this compound

Emerging evidence and chemical principles suggest that the story of the intermediate is more complex, involving the formation of a cyclic ester: this compound.

Chemical Nature and Stereochemistry

Isocitric acid is a γ-hydroxycarboxylic acid. Molecules with this structure are predisposed to undergo intramolecular esterification to form a stable five-membered ring, known as a γ-lactone.[8][9] The natural isomer of isocitric acid found in the Krebs cycle can cyclize to form (−)-isocitric acid lactone.[10] The stereochemistry of these lactones has been a subject of detailed study, confirming the specific conformations relevant to biological systems.[11]

dot

Caption: Equilibrium between isocitric acid and its γ-lactone.

Mechanistic Role in the IDH Active Site

Instead of a simple linear progression through oxalosuccinate, it is plausible that the enzyme active site facilitates an equilibrium between the open-chain keto acid and its more stable cyclic lactone form. The catalytic mechanism can be refined to include this species:

-

Binding & Oxidation: Isocitrate binds to the IDH active site, coordinated by a divalent cation (Mg²⁺ or Mn²⁺) and key amino acid residues. Hydride transfer to NAD(P)⁺ occurs, oxidizing the C2 hydroxyl.

-

Intermediate Formation: The product of this oxidation, oxalosuccinate, is formed. Within the confines of the active site, this β-keto acid is in rapid equilibrium with its cyclic tautomer, the this compound.

-

Decarboxylation & Tautomerization: The unstable β-keto group of either the bound oxalosuccinate or a transiently formed enol intermediate facilitates decarboxylation. This is followed by protonation to form the final α-ketoglutarate product.[12]

The lactone may serve as a stabilized, "off-pathway" reservoir or a key intermediate that influences the rate and stereochemistry of the subsequent decarboxylation step.

dot

Caption: IDH reaction pathway including the lactone intermediate.

Methodologies for Investigating Transient Intermediates

Studying short-lived enzymatic intermediates like this compound requires specialized techniques that go beyond standard steady-state kinetics.

Chemical Synthesis of this compound

Verifying the role of a proposed intermediate often begins with its chemical synthesis, allowing for its use as a standard or a substrate in enzymatic assays.

Protocol: Stereoselective Synthesis of (−)-Isocitric Acid Lactone This protocol is a conceptual summary based on published synthetic routes, such as those starting from malic acid.[10]

-

Starting Material: Begin with a chiral precursor, such as dimethyl d-malate.

-

Chain Elongation: Utilize dianion chemistry to perform a stereoselective alkylation, extending the carbon chain while controlling the stereochemistry at the new chiral center. A common method involves reaction with a silylated alkyne.

-

Oxidative Cleavage: The elongated chain, containing a protected functional group (e.g., a trimethylsilyl alkyne), is subjected to oxidative cleavage (e.g., with ruthenium tetroxide) to generate the required carboxylic acid moiety.

-

Purification and Hydrolysis: The resulting triester is purified, typically via column chromatography.

-

Lactonization and Deprotection: Acid-catalyzed hydrolysis of the esters simultaneously removes the protecting groups and promotes the spontaneous intramolecular cyclization of the γ-hydroxy acid to form the desired this compound.

-

Characterization: The final product's identity and purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and comparison to known standards.[13]

Advanced Enzyme Kinetics

To probe the mechanism, kinetic analyses are indispensable.

-

Pre-Steady-State Kinetics: Techniques like stopped-flow spectroscopy can monitor the reaction on a millisecond timescale, allowing for the observation of burst kinetics associated with the formation and decay of intermediates before the reaction reaches a steady state.[14]

-

Kinetic Isotope Effects (KIEs): By substituting an atom at a specific position with its heavier isotope (e.g., deuterium for hydrogen), one can measure changes in the reaction rate. KIEs provide powerful evidence for which bonds are broken or formed in the rate-determining step of the reaction, helping to validate the proposed hydride transfer and decarboxylation events.[14]

Protocol: Determining Kinetic Isotope Effects

-

Substrate Synthesis: Synthesize isocitrate with a deuterium label at the C2 position ([2R-²H]isocitrate).

-

Enzyme Assay: Prepare parallel reactions using purified IDH enzyme with either the standard (¹H) or deuterated (²H) isocitrate under saturating concentrations of NADP⁺.

-

Rate Measurement: Monitor the production of NADPH by the change in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial velocities (V₀) for both reactions. The KIE is the ratio V₀(H)/V₀(D). A value significantly greater than 1 indicates that the C-H bond cleavage is part of the rate-limiting step.

-

Global Fitting: For more detailed analysis, vary the concentration of the deuterated substrate and globally fit the data to the appropriate Michaelis-Menten equation to determine the isotope effects on Vmax and Vmax/Km.[14]

Quantitative Analysis and Data

Quantitative data provides the foundation for validating mechanistic hypotheses. Below is a summary of representative kinetic parameters for human IDH isoforms.

| Parameter | IDH1 (Cytosolic, NADP⁺) | IDH2 (Mitochondrial, NADP⁺) | IDH3 (Mitochondrial, NAD⁺) |

| Substrate | Isocitrate | Isocitrate | Isocitrate |

| Km (µM) | 10 - 40 | 5 - 20 | 20 - 100 |

| Cofactor | NADP⁺ | NADP⁺ | NAD⁺ |

| Km (µM) | 5 - 20 | 10 - 50 | 50 - 200 |

| Allosteric Activator | None | None | ADP, Ca²⁺ |

| Allosteric Inhibitor | NADPH | NADPH | ATP, NADH |

Note: Values are approximate and can vary based on experimental conditions (pH, divalent cation concentration). Data compiled from various kinetic studies.[4]

Implications for Research and Drug Development

A deep understanding of the IDH reaction mechanism, including the role of the this compound intermediate, has profound implications.

Targeting IDH in Oncology

Mutations in IDH1 and IDH2 are hallmark features of several cancers, including gliomas and acute myeloid leukemia (AML).[3] These mutant enzymes gain a neomorphic function, converting α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] The accumulation of 2-HG disrupts epigenetic regulation and promotes tumorigenesis. Understanding the precise forward reaction mechanism of the wild-type enzyme provides a crucial baseline for dissecting how these mutations alter the active site to favor the reverse, neomorphic reaction. This knowledge is vital for designing specific inhibitors that target the mutant enzymes without affecting the essential function of wild-type IDH.

Future Research Directions

-

Time-resolved Crystallography: Capturing the IDH enzyme in the act of catalysis using techniques like X-ray free-electron lasers could provide definitive structural evidence of the lactone or other transient intermediates within the active site.[15]

-

Computational Modeling: Advanced molecular dynamics simulations can model the transition states and intermediate structures, calculating the energy barriers for the formation of oxalosuccinate versus the lactone and providing insights into their relative stabilities.

Conclusion

The role of this compound in the Krebs cycle represents a fascinating layer of complexity in a well-established metabolic pathway. While often overlooked in favor of the canonical oxalosuccinate intermediate, the chemical propensity of isocitrate to form a stable γ-lactone suggests its likely participation in the reaction mechanism within the isocitrate dehydrogenase active site. As an enzyme-bound intermediate or a transiently stabilized species, the lactone provides a more complete picture of the catalytic strategy employed by IDH. For researchers and drug developers, this deeper mechanistic insight is not merely academic; it is fundamental to understanding metabolic regulation and developing targeted therapies for diseases driven by IDH dysfunction.

References

-

Chen, X., Sun, P., Liu, Y., Shen, S., Ma, T., & Ding, J. (2022). Structures of a constitutively active mutant of human IDH3 reveal new insights into the mechanisms of allosteric activation and the catalytic reaction. Journal of Biological Chemistry, 298(12), 102695. [Link]

-

Dean, A. M., & Koshland, D. E. (1993). Kinetic mechanism of Escherichia coli isocitrate dehydrogenase. Biochemistry, 32(36), 9302–9309. [Link]

-

Bhaumik, A., Sen, U., Soundar, S., & Colman, R. F. (2013). Structural, kinetic, and chemical mechanism of isocitrate dehydrogenase-1 from Mycobacterium tuberculosis. Biochemistry, 52(10), 1765–1775. [Link]

-

Yang, Z., Vinnakota, K. C., & Beard, D. A. (2009). Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase. PLOS Computational Biology, 5(3), e1000330. [Link]

-

Voet, D., & Voet, J. G. (2018). Fundamentals of Biochemistry: Life at the Molecular Level. Wiley. [Link]

-

Bolea, C., Fedorov, A. A., Fedorov, E. V., Langan, P., & Almo, S. C. (2010). Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase. Biochemistry, 49(25), 5264–5273. [Link]

-

Chan, T. H., & Ong, B. S. (1982). Syntheses of (−)-Isocitric Acid Lactone and (−)-Homoisocitric Acid. A New Method of Conversion of Alkynylsilanes into the Alkynyl Thioether and Corresponding Carboxylic Acids. The Journal of Organic Chemistry, 47(25), 5085–5089. [Link]

-

Mishra, N. K., & Török, B. (2017). The Enzymology of 2-Hydroxyglutarate, 2-Hydroxyglutaramate and 2-Hydroxysuccinamate and Their Relationship to Oncometabolites. Metabolites, 7(4), 53. [Link]

-

Monteiro, D. C. F. (2015). New photochemical tools for time-resolved structural studies. White Rose eTheses Online. [Link]

-

Boll, M., & Fuchs, G. (2023). The Catabolic Network of Aromatoleum aromaticum EbN1T. ResearchGate. [Link]

-

PubChem. (2019). Citric Acid Cycle. National Center for Biotechnology Information. [Link]

-

Patrauchan, M. A., & Eltis, L. D. (2006). Catabolism of Benzoate and Phthalate in Rhodococcus sp. Strain RHA1: Redundancies and Convergence. Journal of Bacteriology, 188(20), 7197–7207. [Link]

-

Toppr. (n.d.). Sequence in Krebs cycle is α -Ketoglutaric acid -->Isocitric acid -->Oxalosuccinic acid. Toppr. [Link]

-

Wikipedia contributors. (2023). Oxalosuccinic acid. Wikipedia. [Link]

-

Wikipedia contributors. (2024). Isocitrate dehydrogenase. Wikipedia. [Link]

-

Gawron, O., & Glaid, A. J. (1956). On the Stereochemistry of the Isocitric and Alloisocitric Lactones. Journal of the American Chemical Society, 78(22), 5856–5858. [Link]

-

Possemato, R., & van der Knaap, J. A. (2021). Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite. Metabolites, 11(4), 226. [Link]

-

S-cool. (n.d.). kreb's cycle. S-cool. [Link]

-

Al-Khallaf, H. (2017). Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight. Cell & Bioscience, 7, 44. [Link]

-

Taylor & Francis. (n.d.). Isocitrate dehydrogenase – Knowledge and References. Taylor & Francis. [Link]

- Google Patents. (1977). US4022803A - Process for preparing isocitric acid, alloisocitric acid and lactones thereof.

-

Boratyński, F., & Białońska, A. (2017). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 8, 216. [Link]

-

Hiblot, J., Gotthard, G., Chabriere, E., & Elias, M. (2012). Structural and enzymatic characterization of the lactonase SisLac from Sulfolobus islandicus. PLOS ONE, 7(10), e47028. [Link]

-

R-Biopharm. (2021). ENZYTECTM D-Isocitric acid Code N° E1222. [Link]

-

Jack Westin. (n.d.). Reactions Of The Cycle Substrates And Products - Citric Acid Cycle. [Link]

-

Reddit. (2023). can someone explain. r/Mcat. [Link]

-

Musgrave, R. (2017, March 13). Lactone Formation Reactions. YouTube. [Link]

-

Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. [Link]

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aakash-qrc.s3.amazonaws.com [aakash-qrc.s3.amazonaws.com]

- 6. Citric Acid Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxalosuccinic acid - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4022803A - Process for preparing isocitric acid, alloisocitric acid and lactones thereof - Google Patents [patents.google.com]

- 14. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-depth Technical Guide to the Natural Sources and Microbial Production of Isocitric Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of isocitric acid lactone, a molecule of growing interest in the pharmaceutical and biotechnology sectors. We will explore its natural occurrences, delve into the intricacies of its microbial production, and provide detailed methodologies for its extraction, purification, and quantification. This document is designed to be a valuable resource for professionals engaged in natural product chemistry, metabolic engineering, and drug development, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Isocitric Acid and Its Lactone

Isocitric acid, a structural isomer of citric acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1] Beyond its central role in metabolism, the threo-Ds-form of isocitric acid is recognized for its potential therapeutic properties, including antistress, antihypoxic, and antioxidant activities.[2] In aqueous solutions, isocitric acid exists in a pH-dependent equilibrium with its corresponding γ-lactone, this compound. This lactone form is of particular interest as it can serve as a stable precursor or a bioactive molecule in its own right.

Natural Abundance of Isocitric Acid and its Lactone

Isocitric acid and its lactone are naturally present in a variety of plants and fruits. Understanding these natural sources is crucial for the discovery of novel therapeutic agents and for quality control in the food industry.

Occurrence in Fruits and Vegetables

Isocitric acid is found in numerous fruits, with particularly high concentrations in blackberries.[3] It is also present in boysenberries and youngberries. The concentration of isocitric acid and its lactone can vary depending on the cultivar and ripeness of the fruit. For instance, in some blackberry cultivars like 'Ouachita', 'Von', and 'Apache', the levels of isocitric acid and its lactone have been reported to be slightly higher than those of malic acid.[3] Isocitric acid is also a known component of citrus juices and its ratio to citric acid is often used as a marker for authenticity to detect adulteration.[1]

The following table summarizes the occurrence of isocitric acid in some fruits and vegetables:

| Fruit/Vegetable | Predominant Acids |

| Blackberries | Isocitric, Malic, lactoisocitric, shikimic, quinic |

| Boysenberries | Citric, malic, and Isocitric |

| Youngberries | Citric, malic and Isocitric |

| Carrots | Malic, citric, Isocitric, succinic and fumaric |

| Tomatoes | Citric, malic, oxalic, succinic, glycolic, tartaric, phosphoric, hydrochloric, sulphuric, fumaric, pyrrolidinonecarboxylic and galacturonic |

| Sweet Peppers | Citric and isocitric (in a constant proportion of 30:1) |

Data compiled from various sources.

Biosynthesis in Plants

In plants, isocitric acid is synthesized from citric acid via the action of the enzyme aconitase within the TCA cycle. The formation of this compound is understood to be a result of an equilibrium reaction, favored under acidic conditions. While the general metabolic pathway is well-established, the specific enzymatic control, if any, over the lactonization process in plants is an area of ongoing research.

Microbial Production of Isocitric Acid and its Lactone

Microbial fermentation offers a promising and sustainable alternative to chemical synthesis for the production of enantiomerically pure isocitric acid. Several microorganisms, particularly yeasts and fungi, have been identified and engineered for high-yield production.

Key Microorganisms in Isocitric Acid Production

Yarrowia lipolytica : This "generally regarded as safe" (GRAS) yeast is a workhorse for isocitric acid production.[4] It can utilize a variety of carbon sources, including rapeseed oil and ethanol industry waste.[4][5] Strains of Y. lipolytica have been developed through mutagenesis and genetic engineering to achieve high titers of isocitric acid.[5] A key strategy for enhancing production is the inhibition of isocitrate lyase, an enzyme that diverts isocitrate away from the desired product.[5]

Talaromyces verruculosus : This fungus has demonstrated the ability to directly convert cellulose into enantiopure erythro-isocitric acid, offering a potential route for production from lignocellulosic biomass.

Metabolic Engineering Strategies for Enhanced Production

The overproduction of isocitric acid in microorganisms is typically achieved under conditions of nitrogen limitation with an excess of a carbon source. The metabolic flux can be further directed towards isocitric acid through several strategies:

-

Inhibition of Isocitrate Lyase (ICL): ICL is a key enzyme in the glyoxylate cycle that consumes isocitrate. Inhibiting this enzyme with compounds like itaconic acid can significantly increase the accumulation of isocitric acid.[5]

-

Overexpression of Aconitase (ACO1): Increasing the expression of the aconitase gene, which catalyzes the conversion of citrate to isocitrate, has been shown to shift the product ratio in favor of isocitric acid in Y. lipolytica.[6]

The following diagram illustrates the core metabolic pathway for isocitric acid production in Yarrowia lipolytica and the key points for metabolic engineering.

Caption: Metabolic pathway for isocitric acid production.

Fermentation Process Optimization

Optimizing fermentation conditions is critical for maximizing the yield and productivity of isocitric acid. Key parameters to control include:

-

Carbon Source: While glucose can be used, hydrophobic substrates like rapeseed oil have shown high yields.

-

Nitrogen Limitation: A controlled low concentration of a nitrogen source is essential to trigger the overproduction of organic acids.

-

pH: A two-stage pH control strategy is often employed, with an initial pH around 5.0 for biomass growth, followed by a shift to a more neutral pH (around 6.0) for the acid production phase.[7]

-

Aeration: Maintaining adequate dissolved oxygen levels is crucial for cell growth and metabolism.

The following table provides a comparative overview of isocitric acid production by Yarrowia lipolytica under different conditions.

| Strain | Carbon Source | Fermenter Scale | ICA Titer (g/L) | ICA Yield (g/g) | Productivity (g/L·h) | ICA:CA Ratio | Reference |

| VKM Y-2373 | Ethanol | 10 L | 90.5 | 0.77 | 1.15 | - | [7] |

| VKM Y-2373 | Rapeseed Oil | 500 L | 64.1 | 0.72 | 0.54 | 2.9:1 | [8] |

| VKM Y-2373 | Rapeseed Oil | 10 L | - | 0.94 | 0.60 | 2.1:1 | [9] |

| UV/NG Mutant | n-Alkanes | Pilot Industrial | 88.7 | 0.90 | - | 6:1 | [5] |

Conversion of Isocitric Acid to this compound

The conversion of isocitric acid to its lactone is a reversible dehydration reaction. The equilibrium between the two forms is influenced by pH and temperature.

Chemical Conversion

Acidic conditions and elevated temperatures favor the formation of the lactone. Refluxing an aqueous solution of isocitric acid with a mineral acid, such as hydrochloric acid, at a pH of about 1 to 1.5 can drive the equilibrium towards the lactone.

Enzymatic Conversion

While the chemical conversion is straightforward, the existence of specific "isocitrate lactonase" enzymes is not well-documented. In biological systems, the lactonization may occur spontaneously in acidic cellular compartments. However, the broader class of lactonase enzymes, which hydrolyze lactone rings, is well-characterized.[10] Further research is needed to identify and characterize enzymes that may specifically catalyze the formation of this compound.

Extraction, Purification, and Quantification

Robust and efficient downstream processing is essential for obtaining high-purity isocitric acid and its lactone for research and commercial applications.

Extraction and Purification from Fermentation Broth

A multi-step process is typically employed to isolate and purify isocitric acid from the complex fermentation medium.

Step-by-Step Protocol for Purification:

-

Cell Separation: Remove microbial cells from the fermentation broth by centrifugation or microfiltration.

-

Clarification: The cell-free supernatant is clarified to remove any remaining suspended solids.

-

Concentration: The clarified broth is concentrated, often by vacuum evaporation, to increase the product concentration.

-

Acidification and Crystallization: The concentrated solution is acidified (e.g., with formic acid to a pH of 3.4-3.5) and cooled to induce crystallization of the monopotassium salt of isocitric acid.[8]

-

Adsorption Chromatography: An alternative or complementary purification step involves selective adsorption of the organic acids onto activated carbon, followed by elution with an organic solvent like methanol.[11] This method has the advantage of removing inorganic salts.

The following diagram outlines a general workflow for the purification of isocitric acid.

Sources

- 1. Structural and Enzymatic characterization of the lactonase SisLac from Sulfolobus islandicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. raspberryblackberry.com [raspberryblackberry.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Large-Scale Production of Isocitric Acid Using Yarrowia lipolytica Yeast with Further Down-Stream Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lactonase - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

Chemical and physical properties of isocitric acid lactone.

An In-Depth Technical Guide to the Chemical and Physical Properties of Isocitric Acid Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of isocitric acid, is a molecule of significant interest in biochemistry and medicinal chemistry. As an intermediate in the Krebs cycle, its parent compound, isocitric acid, plays a pivotal role in cellular metabolism. The lactone form, which readily forms from isocitric acid, possesses its own unique chemical and physical properties that are crucial for researchers in various fields, from metabolic studies to drug design. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on practical applications and experimental insights.

Chemical Properties

This compound is a γ-lactone, formed by the intramolecular esterification of the γ-hydroxyl group and one of the carboxyl groups of isocitric acid. This cyclization has a profound impact on its chemical behavior and stability.

Structure and Stereochemistry

The chemical structure of this compound is characterized by a five-membered lactone ring with two carboxylic acid substituents. The molecule has two chiral centers, giving rise to four possible stereoisomers. The naturally occurring and biologically active form is the (-)-d-threo isomer. The absolute configuration of this compound has been established through stereoselective synthesis.[1][2]

Caption: Chemical structure of this compound.

Reactivity and Stability

This compound is susceptible to hydrolysis, especially under basic conditions, which opens the lactone ring to form isocitric acid. This equilibrium is pH-dependent. The lactone is more stable in acidic to neutral conditions.[3] The presence of the two carboxylic acid groups influences its acidity and potential for salt formation.

Physical Properties

The physical properties of this compound are essential for its handling, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₆ | [4][5] |

| Molecular Weight | 174.11 g/mol | [4][5] |

| Appearance | White to almost white powder | [6][7] |

| Melting Point | 162-165 °C | [6][7][8][9] |

| Boiling Point | 586.80 °C (Predicted) | [4] |

| Solubility | Slightly soluble in water, DMSO, and methanol. | [9] |

| pKa (Strongest Acidic) | 3.45 (Predicted) | [10] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the lactone ring and the methylene group. The chemical shifts and coupling constants provide information about the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the lactone and carboxylic acids, as well as the carbons within the ring structure.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. The trimethylsilyl (TMS) derivative is often used for GC-MS analysis.[12][13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretching of the lactone (typically around 1770 cm⁻¹) and the carboxylic acids (around 1720 cm⁻¹), as well as the O-H stretching of the carboxylic acid groups.

Synthesis and Purification

Several synthetic routes to this compound have been developed, often focusing on stereoselective methods to obtain the desired isomer.[1][2][16][]

Experimental Protocol: Stereoselective Synthesis

This protocol is a conceptual outline based on reported synthetic strategies.

-

Starting Material: A common starting material is D-malic acid.[1][16][]

-

Alkylation: Stereoselective alkylation of a chiral precursor derived from D-malic acid is a key step.[2]

-

Cyclization: Acid-catalyzed intramolecular cyclization leads to the formation of the lactone ring.

-

Purification: The crude product is purified by column chromatography or recrystallization.[18]

Caption: General workflow for the stereoselective synthesis of this compound.

Purification by Crystallization

High-purity this compound can be obtained through crystallization.[19]

-

Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent.

-

Cooling: Slowly cool the solution to induce crystallization.

-

Filtration: Collect the crystals by filtration.

-

Drying: Dry the crystals under vacuum.

Biological Significance

Isocitric acid, the precursor to the lactone, is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms. The enzyme isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate.[2] The lactone itself may have biological activities and is often studied in the context of metabolic regulation.

Caption: Involvement of isocitric acid and its lactone in the Krebs cycle.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound. A thorough understanding of its structure, reactivity, and analytical characteristics is paramount for researchers engaged in metabolic studies, natural product chemistry, and drug development. The provided protocols and data serve as a valuable resource for the synthesis, purification, and characterization of this important biomolecule.

References

-

Bonini, C., et al. (1983). Syntheses of (−)-Isocitric Acid Lactone and (−)-Homoisocitric Acid. A New Method of Conversion of Alkynylsilanes into the Alkynyl Thioether and Corresponding Carboxylic Acids. The Journal of Organic Chemistry. [Link][1][16]

-

American Chemical Society. (n.d.). Syntheses of (-)-Isocitric Acid Lactone and (-)-Homoisocitric Acid. A New Method of Conversion of Alkynylsilanes into the Alkynyl Thioether and Corresponding Carboxylic Acids. ACS Publications. [Link][2]

-

Human Metabolome Database. (2022). Showing metabocard for DL-Isocitric acid lactone (HMDB0341313). [Link][10]

-

NIST. (n.d.). This compound, 2TMS derivative. NIST WebBook. [Link][12]

-

NIST. (n.d.). This compound, 2TMS derivative. NIST WebBook. [Link][13]

-

Kamzolova, S. V., & Morgunov, I. G. (2023). Large-Scale Production of Isocitric Acid Using Yarrowia lipolytica Yeast with Further Down-Stream Purification. National Institutes of Health. [Link][19]

-

PubChem. (n.d.). Isocitric lactone acid, bis(trimethylsilyl) ester. [Link][15]

-

Aurich, A., et al. (2017). Improved Isolation of Microbiologically Produced (2R,3S)-Isocitric Acid by Adsorption on Activated Carbon and Recovery with Methanol. Organic Process Research & Development. [Link][18]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DL-Isocitric acid lactone | 4702-32-3 | FI67000 [biosynth.com]

- 5. DL-Isocitric Acid Lactone | CymitQuimica [cymitquimica.com]

- 6. DL-ISOCITRIC ACID LACTONE | 4702-32-3 [chemicalbook.com]

- 7. DL-ISOCITRIC ACID LACTONE - Safety Data Sheet [chemicalbook.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. chembk.com [chembk.com]

- 10. Human Metabolome Database: Showing metabocard for DL-Isocitric acid lactone (HMDB0341313) [hmdb.ca]

- 11. DL-ISOCITRIC ACID LACTONE(4702-32-3) 13C NMR spectrum [chemicalbook.com]

- 12. This compound, 2TMS derivative [webbook.nist.gov]

- 13. This compound, 2TMS derivative [webbook.nist.gov]

- 14. This compound, 2TMS derivative [webbook.nist.gov]

- 15. Isocitric lactone acid, bis(trimethylsilyl) ester | C12H22O6Si2 | CID 553088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Large-Scale Production of Isocitric Acid Using Yarrowia lipolytica Yeast with Further Down-Stream Purification - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spontaneous Lactonization of Isocitric Acid in Acidic Conditions

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Isocitric acid, a key intermediate in the citric acid cycle, exists in a dynamic, pH-dependent equilibrium with its corresponding γ-lactone. Under acidic conditions, isocitric acid undergoes spontaneous intramolecular esterification, or lactonization, to form isocitrate lactone. This transformation has significant implications across various scientific disciplines, including biochemistry, food chemistry, and pharmaceutical sciences. Understanding the mechanism, kinetics, and influential factors of this reaction is critical for researchers studying enzymatic reactions involving isocitrate, ensuring the quality and authenticity of food products like citrus juices, and developing stable drug formulations. This technical guide provides an in-depth exploration of the core chemical principles governing this reaction, detailed analytical methodologies for its monitoring, and robust, step-by-step experimental protocols designed for scientific professionals.

Introduction: The Significance of the Isocitric Acid/Lactone Equilibrium

Isocitric acid is a tricarboxylic acid and a central metabolite in cellular respiration. Its enzymatic conversion to α-ketoglutarate by isocitrate dehydrogenase is a critical regulatory step in the Krebs cycle.[1][2] However, separate from its enzymatic pathway, isocitric acid can undergo a non-enzymatic, reversible cyclization to form (+)-isocitric acid lactone (a γ-lactone).

This spontaneous conversion is particularly favored in acidic environments. The presence of the lactone can interfere with biochemical assays, as it is not a substrate for isocitrate dehydrogenase. In the food industry, the concentration of isocitric acid is a key marker for the authenticity of citrus juices; thus, its spontaneous conversion to the lactone can affect quality control measurements.[3] For drug development professionals, understanding this pH-driven transformation is crucial for predicting the stability and bioavailability of molecules containing similar hydroxy-acid functionalities, especially within the acidic environment of the stomach. This guide delves into the fundamental science behind this reaction to provide a practical framework for its study and control.

The Chemical Mechanism of Acid-Catalyzed Lactonization

The formation of isocitrate lactone from isocitric acid is a classic example of an intramolecular Fischer esterification. The reaction is an equilibrium that is significantly influenced by the concentration of hydronium ions (H₃O⁺), which act as a catalyst.[4]

The prevailing mechanism in acidic conditions is analogous to the bimolecular A(AC)2 pathway for ester hydrolysis, but in reverse.[5][6]

-

Protonation of the Carboxyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of the C1 carboxyl group of isocitric acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Intramolecular Nucleophilic Attack: The hydroxyl group at the γ-carbon (C4) acts as an internal nucleophile, attacking the activated carbonyl carbon. This forms a five-membered ring and a tetrahedral intermediate. γ-lactones are particularly stable, which favors this cyclization.[7]

-

Proton Transfer and Dehydration: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate. This creates a good leaving group (water).

-

Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, yielding the protonated lactone.

-

Deprotonation: A final deprotonation step releases the isocitrate lactone and regenerates the acid catalyst (H₃O⁺).

The entire process is reversible, and the lactone can be hydrolyzed back to the open-chain form, especially as the pH increases towards neutral or alkaline conditions.[8]

Key Factors Influencing the Lactonization Equilibrium and Kinetics

The rate of lactonization and the position of the equilibrium are not static; they are governed by several environmental factors. Controlling these parameters is essential for experimental reproducibility and for manipulating the state of isocitric acid in various applications.

| Factor | Effect on Lactonization | Causality & Scientific Rationale |

| pH | Rate & Equilibrium: The reaction is fastest at low pH (acid-catalyzed). The equilibrium strongly favors the lactone form in highly acidic solutions and shifts towards the open-chain hydroxy acid as pH increases.[9] | Catalysis: H⁺ ions are required to activate the carboxylic acid for nucleophilic attack (see Mechanism). Equilibrium: At higher pH (>~5), the carboxylic acid groups are deprotonated to carboxylates (-COO⁻). The resulting negative charge repels the nucleophilic hydroxyl group and deactivates the carbonyl carbon, strongly inhibiting lactonization and favoring the open-chain form. |

| Temperature | Rate & Equilibrium: Increased temperature accelerates the rate of both the forward (lactonization) and reverse (hydrolysis) reactions, allowing equilibrium to be reached faster. | Kinetics: Higher temperature provides the necessary activation energy for the reaction. The effect on the equilibrium position depends on the enthalpy of the reaction (ΔH°), but typically, kinetics are more significantly impacted. |

| Solvent | Rate & Equilibrium: The polarity and protic nature of the solvent can influence the reaction. The reaction proceeds readily in aqueous solutions. | Solvation: The solvent's ability to stabilize the charged intermediates and transition states affects the reaction rate. Water can also participate directly in the hydrolysis reaction. |

| Concentration | Equilibrium: The intramolecular nature of the reaction means the equilibrium position is independent of the initial isocitric acid concentration. | Intramolecular vs. Intermolecular: Unlike intermolecular esterification, where reactant concentrations drive the reaction forward, lactonization is a first-order process dependent only on the concentration of the single hydroxy acid molecule. |

Analytical Methodologies for Monitoring Lactonization

Accurate monitoring of the interconversion between isocitric acid and its lactone requires robust analytical techniques capable of separating and quantifying these structurally similar molecules. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods of choice.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for this analysis due to its speed, sensitivity, and quantitative power. The key to a successful separation is exploiting the slight difference in polarity between the open-chain acid and the cyclic ester.

-

Principle of Separation: A reversed-phase C18 column is typically used. Isocitric acid, with its three carboxyl groups and one hydroxyl group, is more polar than its lactone, which has one less free carboxyl and hydroxyl group. Therefore, the lactone will have a slightly longer retention time than the acid in a reversed-phase system.

-

Mobile Phase: A critical component is the use of a low-pH aqueous mobile phase (e.g., pH 2.5-3.0), often containing a buffer like potassium phosphate or a modifier like formic acid.[3] The low pH serves two purposes:

-

It suppresses the ionization of the carboxylic acid groups, making the molecules less polar and enabling better retention on the C18 column.

-

It maintains the equilibrium state being studied, preventing on-column conversion between the two forms during the analysis.

-

-

Detection: UV detection at a low wavelength, typically between 210-220 nm, is effective for detecting the carbonyl groups present in both molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information and is an excellent tool for studying the equilibrium mixture without physical separation.[11][12] It can be used to track the reaction kinetics directly in the NMR tube.

-

Principle of Distinction: The chemical environments of the protons (¹H) and carbons (¹³C) near the reacting functional groups change significantly upon lactonization.

-

In ¹H NMR, the proton on the γ-carbon (the one bearing the hydroxyl group) experiences a significant downfield shift upon conversion to the lactone due to the deshielding effect of the newly formed ester linkage.

-

In ¹³C NMR, the chemical shifts of the carbonyl carbon, the γ-carbon, and adjacent carbons will all be altered, providing a clear signature for each species.[13]

-

-

Quantitative Analysis: By integrating the distinct signals corresponding to the acid and lactone forms in the ¹H NMR spectrum, the molar ratio of the two species at equilibrium can be directly calculated. This self-validating system requires no external calibration curve if the signals being integrated correspond to the same number of protons.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating standards and controls to ensure data integrity.

Protocol 1: Time-Course Monitoring of Lactonization via HPLC

This protocol establishes the rate at which isocitric acid converts to its lactone at a specific acidic pH.

Materials:

-

DL-Isocitric acid trisodium salt

-

Type 1 Ultrapure Water

-

Phosphoric acid (H₃PO₄)

-

Potassium phosphate monobasic (KH₂PO₄)

-

HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

0.22 µm syringe filters

Procedure:

-